Ginsenoside Rb3

Descripción general

Descripción

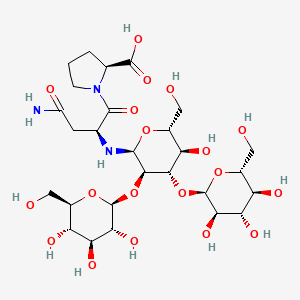

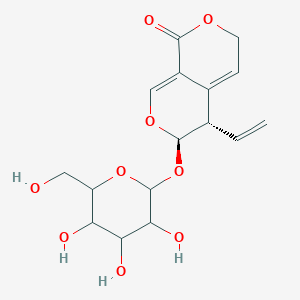

Ginsenoside Rb3, also known as this compound, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are saponin glycosides known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic benefits in various fields, including medicine, biology, and chemistry .

Aplicaciones Científicas De Investigación

Ginsenoside Rb3 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the study of ginsenosides.

Biology: It is studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.

Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and neurodegenerative disorders.

Industry: It is used in the formulation of health supplements and functional foods.

Mecanismo De Acción

Ginsenoside Rb3, also known as W6V49A8FJQ or Unii-W6V49A8fjq, is a pharmacologically active compound extracted from the Panax plant. It has been studied extensively for its potential therapeutic effects .

Target of Action

This compound primarily targets the PPARα signaling pathway . It also interacts with vascular endothelial growth factor (VEGF) and nuclear factor kappa B (NF-κB) . These targets play crucial roles in various biological processes, including energy metabolism, cell proliferation, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. It activates the PPARα signaling pathway, which increases the expression of key enzymes involved in the β-oxidation of fatty acids . This activation exerts an anti-apoptotic effect . This compound also inhibits the activation of the Akt/mammalian target of the rapamycin signaling cascade in VEGF-induced human umbilical vascular endothelial cells .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates energy metabolism via the PPARα signaling pathway . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These affected pathways have downstream effects on cell proliferation, apoptosis, and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is processed through deglycosylation in the intestinal tract and converted into more active rare saponins, such as Compound K, F2, etc . The bioavailability of this compound is considered low, which is one of the major hurdles that needs to be overcome to advance its use in clinical settings .

Result of Action

The action of this compound results in molecular and cellular effects. It stimulates cytotoxicity and apoptosis of Paclitaxel by preventing NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer . It also exerts an anti-apoptotic effect by activating the PPARα signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological conditions of the individual, such as the state of the gut microbiota, which plays a role in the deglycosylation of this compound

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rb3 mediates cardioprotective effects via various signaling pathways, including mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . This compound also promotes both JNK-mediated NF-κB and PERK/Nrf2/HMOX1 . Generally, ginsenosides Rb1, 2, and 3 modulate oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional and biochemical parameters .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to exert protective effects against cardiomyocyte ischemia-reperfusion injury , cisplatin-induced nephrotoxicity , and endothelial dysfunction . This compound significantly increased cell viability and inhibited LDH release in a dose-dependent manner on an ischemic model . In addition, this compound also significantly inhibited ischemic injury-induced apoptosis, [Ca2+]i elevation, and decrease of MMP .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to mediate cardioprotective effects via various signaling pathways, including mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . This compound also promotes both JNK-mediated NF-κB and PERK/Nrf2/HMOX1 .

Temporal Effects in Laboratory Settings

The concentration–time profile of this compound conformed to a two-compartment pharmacokinetic model after intravenous administration at the dosage of 2.0 mg/kg for rats . The mean plasma elimination half-lives were 13.77 ± 1.23 min and 2045.70 ± 156.20 min for the distribution and exterminate phases t1/2α and t1/2β .

Dosage Effects in Animal Models

In a reserpine-induced syndrome model, this compound attenuated hypothermia, palpebral ptosis, and akinesia . In the chronic mild stress model, chronic this compound administration reversed the decrease in locomotor activity, novelty-suppressed feeding, and sucrose preference .

Metabolic Pathways

Deglycosylation was found to be the major metabolic pathway of this compound in rats . This compound is processed through deglycosylation in the intestinal tract and converted into more active rare saponins, such as Compound K, F2, etc .

Transport and Distribution

Ginsenosides, the principal components of ginseng, are characterized by poor accessibility to the brain . Poor brain distribution of ginsenosides was confirmed in LPS-challenged mice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ginsenoside Rb3 involves multiple steps, starting from the extraction of ginsenosides from Panax ginseng roots. The process typically includes:

Extraction: The roots are extracted using solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Hydrolysis: The isolated compound undergoes hydrolysis to remove sugar moieties, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The process is optimized to meet industrial standards and regulatory requirements .

Análisis De Reacciones Químicas

Types of Reactions

Ginsenoside Rb3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acids are employed for substitution reactions.

Major Products

Comparación Con Compuestos Similares

Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rd

Uniqueness

Ginsenoside Rb3 is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other ginsenosides, it has shown superior efficacy in certain therapeutic applications, such as cardioprotection and neuroprotection .

Propiedades

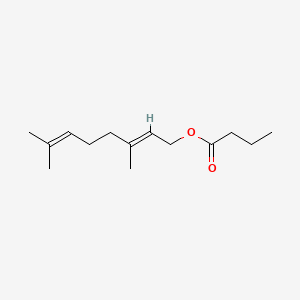

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODILNFGTFIURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911541 | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-13-9 | |

| Record name | Ginsenoside Rb2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 203 °C | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)